

Comprehensive Application Notes: Carbon-Carbon Bond Formation with Nitrocyclopentane in Drug Development

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Compound Focus: Nitrocyclopentane

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Introduction to Nitrocyclopentane in Synthetic Chemistry

Nitrocyclopentane represents a **valuable synthetic building block** in organic chemistry and drug development, characterized by a **nitro group attached to a cyclopentane ring**. This molecular framework combines the **unique reactivity of the nitro group** with the **moderate ring strain of cyclopentane** (approximately 5.5 kcal/mol less than nitrocyclopropane), creating versatile opportunities for carbon-carbon bond formation in complex molecule synthesis [1]. The strategic importance of **nitrocyclopentane** derivatives stems from their ability to participate in diverse reaction pathways while maintaining **favourable stability profiles** compared to their smaller-ring counterparts.

For researchers in medicinal chemistry and drug development, **nitrocyclopentane** offers a **balanced reactivity-stability profile** that enables the construction of molecular architectures with defined stereochemistry and functional group compatibility. The nitro group serves as both an **electron-withdrawing activator** for adjacent reaction sites and a **versatile synthetic handle** for subsequent transformations to amines, carbonyls, and other pharmacologically relevant functionalities. These characteristics make **nitrocyclopentane** particularly valuable in structure-activity relationship studies and lead optimization campaigns where efficient carbon scaffold diversification is essential [2].

Structural Properties and Reactivity Profile

Molecular and Electronic Structure

Nitrocyclopentane ($C_5H_9NO_2$) features a **five-membered carbocyclic ring** with a **nitro group (-NO₂)** **directly attached** to one of the ring carbons. Theoretical studies employing DFT-B3LYP and MP2 methods with 6-311++G(2df,2p) and aug-cc-pVTZ basis sets reveal that the C-NO₂ bond length in **nitrocyclopentane** measures approximately **1.55-1.57 Å**, significantly shorter than corresponding bonds in nitrocyclopropane derivatives [1]. This bond length reduction indicates a **strengthened C-NO₂ bond** compared to more strained systems, contributing to **nitrocyclopentane's** enhanced stability while maintaining sufficient reactivity for strategic bond cleavages.

The **electronic distribution** in **nitrocyclopentane** shows characteristic polarization of the C-NO₂ bond, with the carbon bearing a partial positive charge (δ^+) and the nitro group oxygen atoms carrying partial negative charges (δ^-). This polarization creates an **electron-deficient center at the α -carbon**, facilitating nucleophilic attack and subsequent carbon-carbon bond formation. Computational analyses of electron density shifts demonstrate that upon complex formation with hydrogen bond donors, the C-C bonds in the cyclopentane ring lose electron density while the C-NO₂ bond gains density, resulting in **weakened ring strain** and **strengthened C-NO₂ bond** character [1]. These electronic characteristics directly influence the compound's behavior in synthetic applications and its potential for strategic functionalization.

Physicochemical Characteristics

Table 1: Key Physicochemical Properties of **Nitrocyclopentane**

Property	Value / Description	Experimental Condition	Significance
Molecular Formula	$C_5H_9NO_2$	-	MW = 115.13 g/mol
C-NO ₂ Bond Length	1.55-1.57 Å	DFT/B3LYP/6-311++G(2df,2p)	Stronger than smaller nitrocycloalkanes

Property	Value / Description	Experimental Condition	Significance
Ring Strain Energy	Lower than nitrocyclopropane by ~5.5 kcal/mol	Computational analysis	Impacts stability and reactivity
Nitrogen Oxidation State	+3	-	Influences redox behavior
Hydrogen Bond Acidity	Moderate	With HF as hydrogen bond donor	Affects catalyst interaction

Nitrocyclopentane exhibits **moderate ring strain** compared to other nitrocycloalkanes, with computational studies indicating significantly reduced strain energy relative to nitrocyclopropane and nitrocyclobutane systems. This strain profile contributes to its **enhanced stability** while maintaining sufficient reactivity for strategic transformations. The **C–NO₂ bond dissociation energy (BDE)** in **nitrocyclopentane** has been theoretically determined to be higher than in more strained systems, with calculations suggesting values in the range of 55-65 kcal/mol, positioning it as a **manageable yet reactive handle** for synthetic manipulations [1].

Spectroscopic characteristics of **nitrocyclopentane** include strong **IR absorptions** at approximately 1550-1565 cm⁻¹ and 1370-1385 cm⁻¹ corresponding to asymmetric and symmetric NO₂ stretching vibrations, respectively. NMR chemical shifts show characteristic signals for the carbon alpha to the nitro group in the range of 75-85 ppm in ¹³C NMR spectra, significantly deshielded due to the strong electron-withdrawing effect of the nitro group. These **spectroscopic signatures** provide valuable diagnostic tools for reaction monitoring and compound characterization in synthetic workflows [1].

Fundamental Carbon-Carbon Bond Formation Reactions

Nitrile Chemistry and Functional Group Interconversion

The strategic employment of **cyanide ion nucleophiles** represents one of the most established approaches for carbon chain extension using **nitrocyclopentane** derivatives. This methodology capitalizes on the **electrophilic character** of carbon atoms adjacent to nitro groups, enabling nucleophilic displacement reactions that form new C–C bonds while converting the nitro functionality into other valuable groups. The reaction proceeds through an **S_N2-type mechanism** where the carbon nucleophile attacks the electrophilic center, resulting in carbon-carbon bond formation with concurrent functional group transformation [3].

The synthetic utility of this approach is significantly enhanced by the versatile reactivity of the nitrile products, which serve as intermediates for various functional group interconversions:

- **Reduction to amines:** Nitriles can be reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂, Ni catalyst) to primary amines, providing access to valuable amine functionalities prevalent in pharmaceutical compounds [3].
- **Hydrolysis to carboxylic acids:** Refluxing nitriles with dilute hydrochloric acid facilitates hydrolysis to carboxylic acids, introducing a versatile functional handle for further derivatization through amide bond formation or esterification [3].
- **Nucleophilic addition to carbonyls:** Cyanide ions also participate in nucleophilic addition reactions with aldehydes and ketones, forming hydroxynitriles that contain both alcohol and nitrile functionalities for further diversification [3].

Classical Carbon-Carbon Bond Forming Reactions

Nitrocyclopentane participates in several **classical carbon-carbon bond forming reactions** that leverage the electron-withdrawing nature of the nitro group to activate adjacent positions. The **aldol reaction** represents one such transformation, where **nitrocyclopentane** can form enolate species that function as nucleophiles toward carbonyl electrophiles. The resulting β -hydroxy nitro compounds offer valuable synthetic intermediates for the construction of more complex molecular architectures [4].

The **Michael addition** represents another powerful strategy for C–C bond formation with **nitrocyclopentane** derivatives. In this conjugate addition pathway, **nitrocyclopentane** enolates serve as **Michael donors** to α,β -unsaturated carbonyl compounds (Michael acceptors), forming 1,5-dicarbonyl equivalents with predictable stereochemistry. This transformation is particularly valuable because it proceeds under mild conditions and

demonstrates broad functional group compatibility, making it suitable for complex molecule assembly [4]. Additionally, the **Wittig reaction** enables the conversion of carbonyl compounds derived from **nitrocyclopentane** to alkenes, providing access to unsaturated derivatives for further elaboration [4].

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Cyanide to Form Nitriles

Objective: To extend the carbon chain of **nitrocyclopentane** through nucleophilic substitution with cyanide ions, forming a nitrile derivative.

Materials:

- **Nitrocyclopentane** (1.0 equiv, 115 mg, 1.0 mmol)
- Potassium cyanide (KCN, 1.2 equiv, 78 mg, 1.2 mmol)
- Solvent (DMF or ethanol, 5 mL)
- Dilute hydrochloric acid (1M, 10 mL)
- Diethyl ether (for extraction, 3 × 15 mL)
- Anhydrous magnesium sulfate (MgSO₄, drying agent)

Procedure:

- **Reaction Setup:** Dissolve **nitrocyclopentane** (115 mg, 1.0 mmol) in anhydrous DMF or ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
- **Nucleophile Addition:** Add potassium cyanide (78 mg, 1.2 mmol) to the reaction mixture and stir at room temperature. Monitor the reaction progress by TLC (silica gel, 1:1 hexane:ethyl acetate).
- **Reaction Monitoring:** Continue stirring for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
- **Workup Procedure:** Carefully quench the reaction by adding dilute hydrochloric acid (10 mL) and transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 × 15 mL), combine the organic extracts, and wash with brine (10 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the nitrile derivative. Characterize the product by (^1H) NMR, (^{13}C) NMR, and IR spectroscopy. Expected (^{13}C) NMR signal for the nitrile carbon: 115-120 ppm. IR spectroscopy should show the characteristic $\text{C}\equiv\text{N}$ stretch at $2240\text{-}2260\text{ cm}^{-1}$ [3].

Protocol 2: Photoredox-Catalyzed C–H Functionalization

Objective: To achieve site-selective C–C bond formation at unactivated sp^3 C–H bonds in **nitrocyclopentane** derivatives using photoredox catalysis.

Materials:

- N-protected **nitrocyclopentane** amide derivative (1.0 equiv, 1.0 mmol)
- Iridium photocatalyst ($[\text{Ir}(\text{ppy})_2(\text{dtbbpy})]\text{PF}_6$, 2 mol%)
- Alkene coupling partner (1.5 equiv, 1.5 mmol)
- Solvent (acetonitrile, 10 mL)
- Triethylamine (1.5 equiv, 1.5 mmol)
- Nitrogen gas for degassing
- Blue LED light source (34-48 W)

Procedure:

- **Catalyst Preparation:** Weigh the iridium photocatalyst (2 mol%) into a dry reaction vial equipped with a stir bar.
- **Reaction Mixture:** Add the N-protected **nitrocyclopentane** amide derivative (1.0 mmol) and alkene coupling partner (1.5 mmol) to the vial.
- **Solvent Addition:** Add dry, degassed acetonitrile (10 mL) and triethylamine (1.5 mmol) to the reaction mixture.
- **Degassing:** Sparge the solution with nitrogen gas for 10 minutes to remove oxygen.
- **Irradiation:** Place the reaction vial at a fixed distance (5-7 cm) from the blue LED light source and stir vigorously while irradiating for 12-24 hours.
- **Reaction Monitoring:** Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.

Workup and Isolation: After completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the C–H functionalized product. Characterize the product by (^1H) NMR, (^{13}C) NMR, and HRMS.

This method enables selective functionalization at the tertiary C–H bond four atoms away from the amide nitrogen via a 1,5-hydrogen atom transfer process [2].

Advanced and Emerging Methodologies

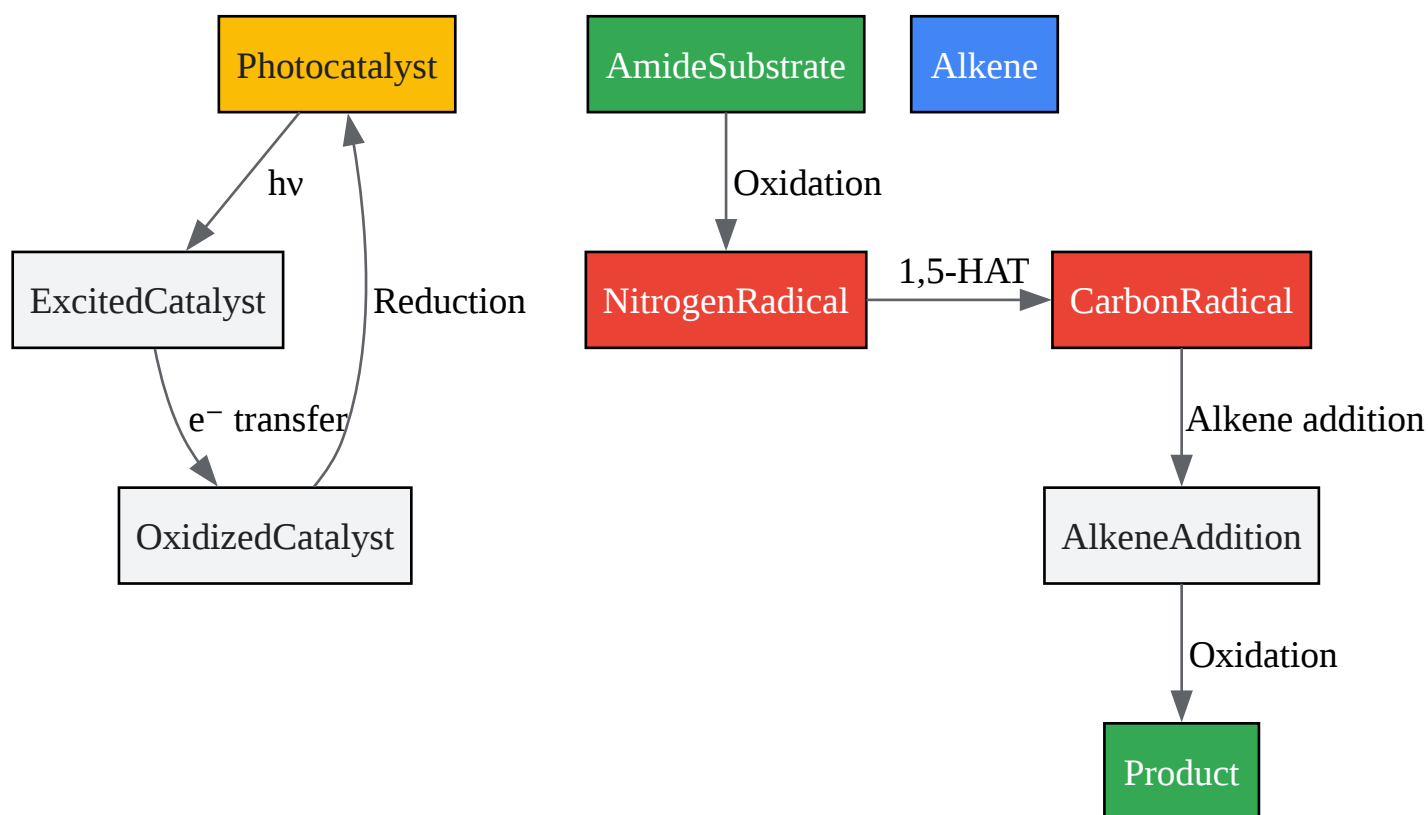
Photoredox-Catalyzed C–H Functionalization

The **photoredox-catalyzed C–H functionalization** of **nitrocyclopentane** derivatives represents a cutting-edge methodology for selective carbon-carbon bond formation at traditionally inert aliphatic carbon sites. This innovative approach, developed by Chu and Rovis, enables direct functionalization of **unactivated sp³ C–H bonds** in amide derivatives of **nitrocyclopentane** through a mechanism involving **1,5-hydrogen atom transfer** [2]. The reaction employs an **iridium photocatalyst** that oxidizes the amide nitrogen to generate a nitrogen radical cation, initiating a chain of events that culminates in selective C–C bond formation.

The mechanism of this transformation proceeds through several key stages:

- **Photoexcitation:** The iridium photocatalyst absorbs light from a blue LED source, transitioning to an excited state that facilitates single-electron transfer to the amide substrate.
- **Hydrogen Atom Transfer:** The nitrogen radical cation abstracts a hydrogen atom from the carbon four atoms away (1,5-HAT), forming a carbon-centered radical.
- **Radical Addition:** The carbon radical adds to an alkene coupling partner, generating a new C–C bond and a stabilized radical intermediate.
- **Catalytic Regeneration:** The catalyst cycle completes through oxidation and deprotonation steps, regenerating the active photocatalyst [2].

This methodology demonstrates remarkable **site-selectivity** for the tertiary C–H bond at the fourth carbon from the nitrogen, even in molecules containing multiple seemingly identical C–H bonds. The reaction exhibits broad substrate scope, accommodating various amides and alkenes, and has been applied to the derivatization of biologically active molecules, including analogues of Pregabalin, a medication used for nerve pain [2].



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Diagram 1: Photoredox-catalyzed C–H functionalization mechanism showing key steps including photoexcitation, hydrogen atom transfer, and radical addition.

Modern Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide powerful methods for constructing C–C bonds with **nitrocyclopentane** derivatives. The **Heck reaction**, a palladium-catalyzed coupling between unsaturated halides and alkenes, enables the introduction of alkene functionality to **nitrocyclopentane** frameworks. This transformation proceeds through a catalytic cycle involving **oxidative addition** of the organohalide to Pd(0), **alkene coordination** and **migratory insertion**, and final **beta-hydride elimination** to regenerate the alkene product [5].

The **Suzuki coupling** represents another valuable cross-coupling methodology for connecting **nitrocyclopentane**-derived organoboranes or organoborates with organic halides or triflates. This reaction is particularly advantageous because of its **mild reaction conditions**, **excellent functional group tolerance**,

and the **commercial availability** of boronic acid reagents. The Suzuki coupling employs a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps, efficiently generating new C–C bonds with water as the only byproduct [5].

Table 2: Comparison of Advanced Carbon-Carbon Bond Formation Methods

Method	Catalyst System	Key Advantages	Limitations	Common Applications
Photoredox C–H Functionalization	Iridium photocatalyst, Blue LED	Site-selectivity, No pre-functionalization	Requires directing group, Specialized equipment	Late-stage functionalization, Drug derivatization
Heck Reaction	Pd(0)/PPh ₃ , base	Stereoselective, Tolerant of many functional groups	Requires unsaturated halide, Aprotic conditions	Alkene synthesis, Conjugated systems
Suzuki Coupling	Pd(0)/ligand, base	Mild conditions, Low toxicity of boron byproducts	Requires organoboron reagent, Oxygen sensitive	Biaryl synthesis, Complex molecule assembly
Alkene Metathesis	Ruthenium carbene complexes	Atom economic, Ring-closing capability	Ethylene byproduct, Catalyst cost	Macrocyclic synthesis, Ring formation

Safety and Handling Considerations

Laboratory Handling Protocols

Nitrocyclopentane and its derivatives require careful handling due to the potential energetic nature of nitro compounds. All reactions should be conducted behind **blast shields** in a **properly ventilated fume hood**

with appropriate personal protective equipment, including lab coat, safety glasses, and chemically resistant gloves. Particular caution should be exercised when scaling up reactions, as the **energy content** of nitro compounds increases with sample size. Before beginning work, researchers should consult safety data sheets for all components and conduct a thorough risk assessment of the planned procedure [1].

Special attention must be given to **purification and isolation** of **nitrocyclopentane** derivatives. Avoid allowing reaction mixtures to dry completely during workup, as desiccation can increase sensitivity to impact and friction. When possible, maintain solvents throughout the purification process and implement **gradient temperature controls** during concentration steps. Storage of **nitrocyclopentane** compounds should be in clearly labeled containers with appropriate hazard warnings, preferably as solutions in inert solvents rather than in neat form, and kept away from heat sources and oxidizing agents [1].

Stabilization and Storage Strategies

The **sensitivity properties** of **nitrocyclopentane** can be modulated through strategic molecular design and processing conditions. Computational studies have demonstrated that **intermolecular hydrogen-bonding interactions** can influence the C–NO₂ bond strength and potentially reduce explosive sensitivity [1]. When designing synthetic routes incorporating **nitrocyclopentane**, consider introducing hydrogen bond donors or acceptors in the molecular architecture to enhance stability while maintaining reactivity.

For long-term storage of **nitrocyclopentane** derivatives, the following stabilization strategies are recommended:

- **Solution Storage:** Maintain compounds as solutions in compatible solvents (e.g., dichloromethane, ethyl acetate, or acetone) at concentrations below 50 mg/mL to mitigate risks associated with neat materials.
- **Temperature Control:** Store samples at temperatures between -20°C to -80°C to reduce thermal degradation and minimize potential decomposition pathways.
- **Stabilizer Addition:** Consider adding small amounts of stabilizers such as water (1-5%) or other compatible inert compounds for specific derivatives to enhance safety during handling and storage.
- **Regular Inspection:** Establish a schedule for visual inspection of stored materials, checking for discoloration, gas evolution, or precipitate formation that may indicate decomposition.

Applications in Drug Development and Conclusion

Pharmaceutical Applications

The strategic application of **nitrocyclopentane carbon-carbon bond formation** enables efficient access to structurally diverse compounds for drug discovery campaigns. The methodology has been successfully applied to the synthesis of **Pregabalin analogues**, demonstrating its utility in derivatizing biologically active molecules for structure-activity relationship studies [2]. The ability to selectively functionalize specific C–H bonds in complex molecules provides medicinal chemists with powerful tools for **lead optimization** without the need for de novo synthesis or extensive protecting group strategies.

The **photoredox C–H functionalization protocol** is particularly valuable in pharmaceutical development due to its compatibility with a wide range of functional groups commonly found in drug candidates, including amines, amides, esters, and heterocycles. This methodology enables the **late-stage diversification** of advanced intermediates, facilitating rapid exploration of chemical space around promising lead compounds. The capability to incorporate various alkene coupling partners further enhances the utility of this approach, allowing access to diverse molecular architectures from common **nitrocyclopentane**-based intermediates [2].

Conclusion and Future Outlook

Nitrocyclopentane serves as a **versatile synthetic building block** for carbon-carbon bond formation through both classical and contemporary methodologies. The **unique reactivity profile** of this compound, balancing the electron-withdrawing nature of the nitro group with the moderate ring strain of the cyclopentane framework, enables diverse synthetic transformations with applications in complex molecule assembly and drug development. The experimental protocols detailed in these application notes provide researchers with robust methods for implementing these transformations in their synthetic workflows.

Future developments in **nitrocyclopentane** chemistry will likely focus on expanding the scope of **catalytic asymmetric transformations** and developing even more selective C–H functionalization protocols. The integration of **nitrocyclopentane** chemistry with other emerging technologies, including **flow chemistry** and **machine learning-assisted reaction optimization**, promises to further enhance the utility of this valuable synthetic building block in academic and industrial settings. As synthetic methodologies continue to advance, **nitrocyclopentane** and its derivatives will remain important tools for constructing molecular complexity in the synthesis of biologically active compounds and functional materials.

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